molecular formula C22H16ClFN2O3S B2422606 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477713-39-6

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2422606
CAS No.: 477713-39-6
M. Wt: 442.89
InChI Key: XQLKFEKRZJIMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate ether. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the pyrazole ring is constructed through cyclization reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Properties

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O3S/c23-17-7-5-16(6-8-17)15-29-22-4-2-1-3-20(22)21-13-14-26(25-21)30(27,28)19-11-9-18(24)10-12-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLKFEKRZJIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.